4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
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Overview
Description
4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and a suitable aldehyde or carboxylic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cancer cell proliferation and microbial growth.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- 4-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- 4-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Uniqueness
4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is unique due to the presence of the fluorine atom, which enhances its metabolic stability and bioavailability compared to its chloro, bromo, and methyl counterparts. The fluorine atom also imparts unique electronic properties, making it valuable in materials science applications .
Properties
IUPAC Name |
4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-15-8-6-13(7-9-15)19(24)22-16-10-11-18-17(12-16)23-20(25-18)14-4-2-1-3-5-14/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCHGUYGRTVTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355429 |
Source
|
Record name | STK155769 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301646-85-5 |
Source
|
Record name | STK155769 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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